(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the desired peptide sequence using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are employed to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like piperidine or morpholine are used to remove the Fmoc group.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with coupling reagents and bases to facilitate the synthesis of peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(m-tolyl)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid
Uniqueness
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly suitable for use in peptide synthesis, offering advantages in terms of selectivity and efficiency compared to other similar compounds.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)23(14-24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMUVCWIVIKLY-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427492 |
Source
|
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-27-6 |
Source
|
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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